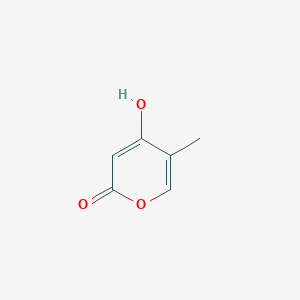
6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine typically involves the reaction of 3-chloroaniline with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzimidazoles.
Scientific Research Applications
6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazol-2-amine: Lacks the chlorine substituents and has different biological activities.
6-Chloro-1H-benzimidazol-2-amine: Similar structure but lacks the 3-chlorophenyl group.
1-(3-Chlorophenyl)-1H-benzimidazol-2-amine: Similar structure but lacks the 6-chloro substituent.
Uniqueness
6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine is unique due to the presence of both chlorine substituents, which can enhance its biological activity and specificity. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
61656-20-0 |
|---|---|
Molecular Formula |
C13H9Cl2N3 |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
6-chloro-1-(3-chlorophenyl)benzimidazol-2-amine |
InChI |
InChI=1S/C13H9Cl2N3/c14-8-2-1-3-10(6-8)18-12-7-9(15)4-5-11(12)17-13(18)16/h1-7H,(H2,16,17) |
InChI Key |
CZEOXLUYTGFXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=CC(=C3)Cl)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate](/img/structure/B14559230.png)
![N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide](/img/structure/B14559232.png)


![3,5-Dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14559248.png)
![Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-](/img/structure/B14559249.png)




![Acetic acid;2-phenyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-diol](/img/structure/B14559276.png)

![Octanoic acid, 8-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B14559298.png)

